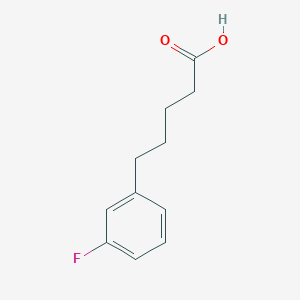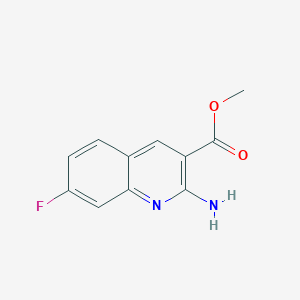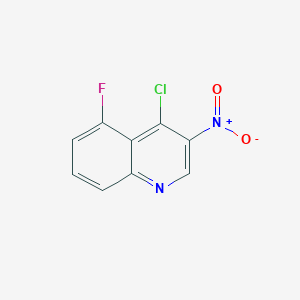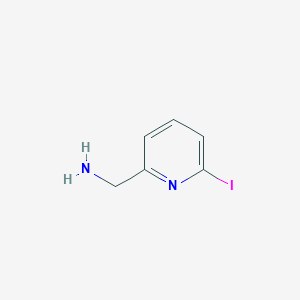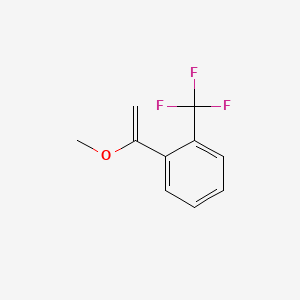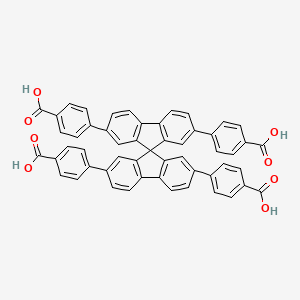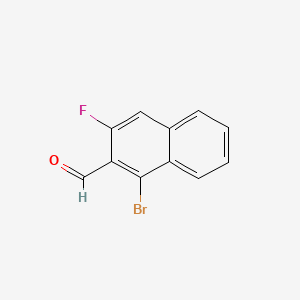
1-Bromo-3-fluoro-2-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromine atom at the first position, a fluorine atom at the third position, and an aldehyde group at the second position
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and fluorination of naphthalene derivatives. One common method involves the bromination of 2-naphthaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 1-bromo-2-naphthaldehyde is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1-Bromo-3-fluoro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is further functionalized.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthaldehyde derivatives.
Electrophilic Substitution: Formation of further functionalized naphthalene derivatives.
Oxidation and Reduction: Formation of naphthoic acids or naphthyl alcohols.
科学研究应用
1-Bromo-3-fluoro-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 1-Bromo-3-fluoro-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their activity and stability .
相似化合物的比较
1-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoro-2-naphthaldehyde:
1-Bromo-3-fluoronaphthalene: Lacks the aldehyde group, affecting its reactivity and applications in synthesis.
Uniqueness: 1-Bromo-3-fluoro-2-naphthaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications .
属性
分子式 |
C11H6BrFO |
|---|---|
分子量 |
253.07 g/mol |
IUPAC 名称 |
1-bromo-3-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO/c12-11-8-4-2-1-3-7(8)5-10(13)9(11)6-14/h1-6H |
InChI 键 |
HCWSWBLCYULXOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


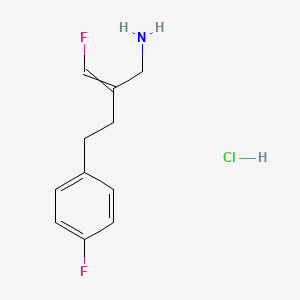
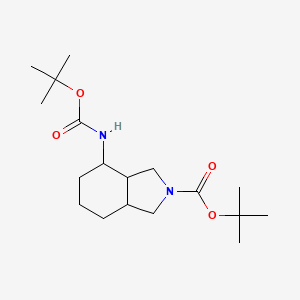
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
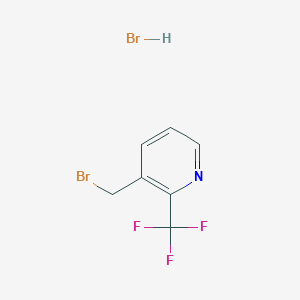
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
